molecular formula C17H14ClN3O4 B2598722 2-(4-chlorophenoxy)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 865285-91-2

2-(4-chlorophenoxy)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2598722
CAS RN: 865285-91-2
M. Wt: 359.77
InChI Key: ICRQCYYCUPDVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OXA-23 inhibitor and belongs to the class of oxadiazole derivatives.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide:

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety, such as 2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has been studied for its potential anticancer properties. The presence of the oxadiazole ring is known to enhance the cytotoxic activity against cancer cells. This makes it a promising candidate for further research in cancer therapy, particularly in targeting specific cancer cell lines .

Anti-inflammatory Effects

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has been investigated for its anti-inflammatory effects. The compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases .

Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and managing diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Antiviral Applications

The compound has shown potential antiviral activity against certain viruses. The oxadiazole ring system is known to interfere with viral replication, making it a potential candidate for developing antiviral drugs .

Pharmaceutical Development

In pharmaceutical development, this compound can serve as a lead compound for designing new drugs. Its diverse biological activities make it a valuable starting point for synthesizing derivatives with enhanced efficacy and reduced side effects.

Research on antimicrobial properties of oxadiazole derivatives. Studies on anticancer activities of oxadiazole compounds. Investigation of anti-inflammatory effects of oxadiazole derivatives. Research on antioxidant properties of oxadiazole compounds. Studies on antiviral activities of oxadiazole derivatives. : Agricultural applications of oxadiazole-based compounds. : Material science applications of oxadiazole derivatives. : Pharmaceutical development using oxadiazole compounds.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-24-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQCYYCUPDVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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